Cannabidivarin

Catalog No.
S522575
CAS No.
24274-48-4
M.F
C19H26O2
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabidivarin

CAS Number

24274-48-4

Product Name

Cannabidivarin

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1

InChI Key

REOZWEGFPHTFEI-JKSUJKDBSA-N

SMILES

OC1=CC(CCC)=CC(O)=C1[C@@H]2C=C(C)CC[C@H]2C(C)=C

solubility

Soluble in DMSO

Synonyms

CBDV; GWP-42006; GWP42006; GWP 42006

Canonical SMILES

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Isomeric SMILES

CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

The exact mass of the compound Cannabidivarin is 286.1933 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Cannabidivarin (CBDV, CAS 24274-48-4) is a naturally occurring, non-intoxicating propyl cannabinoid (varinoid) structurally analogous to cannabidiol (CBD). Characterized by a three-carbon (propyl) side chain on its resorcinol core rather than the five-carbon (pentyl) chain found in CBD, CBDV exhibits distinct physicochemical and pharmacological properties. In industrial and laboratory settings, CBDV is primarily procured as a high-purity reference standard, a precursor for varinoid-derivative synthesis, or an active pharmaceutical ingredient (API) for neurological and anti-inflammatory research. Its unique structural profile alters its lipophilicity, receptor binding affinity (particularly at TRP channels), and metabolic pathway requirements, making it a critical, non-interchangeable material for specialized cannabinoid research and formulation development [1].

Substituting standard cannabidiol (CBD) for cannabidivarin (CBDV) fundamentally compromises both chemical synthesis workflows and formulation stability. From a manufacturing perspective, the two-carbon difference in the alkyl side chain means that established CBD extraction and synthesis protocols—which rely on olivetol or hexanoyl-CoA—cannot produce CBDV. Instead, CBDV requires entirely distinct precursors, such as divarinol or butyryl-CoA. Furthermore, the shortened propyl chain reduces the compound's lipophilicity, altering its partition coefficient (LogP). This physical shift means that lipid-based delivery systems, emulsion formulations, and chromatographic methods optimized for CBD will exhibit altered encapsulation efficiencies, retention times, and phase behaviors when applied to CBDV, necessitating compound-specific procurement and protocol optimization [1].

Precursor Requirements for Chemical Synthesis

The chemical synthesis of varinoids like CBDV requires a fundamentally different starting material than standard pentyl cannabinoids. While CBD is synthesized via the condensation of monoterpenes with olivetol (5-pentylresorcinol), CBDV strictly requires divarinol (5-propylresorcinol) to form the correct C3 side chain [1]. This two-carbon reduction in the resorcinol core completely alters the supply chain requirements for total synthesis workflows.

Evidence DimensionAromatic precursor requirement
Target Compound DataDivarinol (5-propylresorcinol)
Comparator Or BaselineOlivetol (5-pentylresorcinol) for CBD
Quantified Difference2-carbon chain length reduction in the alkyl tail
ConditionsAcid-catalyzed condensation with monoterpenes (e.g., geraniol)

Procurement teams scaling up CBDV synthesis must source divarinol, as the industrially abundant olivetol will only yield standard CBD.

Lipophilicity and Formulation Partitioning

The shortened propyl side chain of CBDV measurably reduces its lipophilicity compared to its pentyl homologue. CBDV exhibits a calculated LogP of approximately 5.1 to 5.6, whereas CBD has a LogP of approximately 6.1 to 6.3[1]. This reduction in the partition coefficient significantly impacts the compound's behavior in aqueous-lipid interfaces.

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataLogP ~5.1 - 5.6
Comparator Or BaselineLogP ~6.1 - 6.3 (CBD)
Quantified Difference~0.7 to 1.0 LogP unit reduction
ConditionsStandard physicochemical property calculations and biomimetic chromatography

The lower lipophilicity of CBDV requires formulators to adjust surfactant-to-oil ratios when developing nanoemulsions or liposomal delivery systems compared to established CBD baselines.

Biosynthetic Starter Unit Specificity

In synthetic biology and metabolic engineering applications, the enzymatic production of CBDV requires a distinct acyl-CoA starter unit. Olivetol synthase (OLS) and associated polyketide synthases must be supplied with butyryl-CoA (C4) to produce divarinic acid, the precursor to CBDV. In contrast, standard CBD production relies on hexanoyl-CoA (C6) [1].

Evidence DimensionAcyl-CoA starter unit requirement
Target Compound DataButyryl-CoA (C4)
Comparator Or BaselineHexanoyl-CoA (C6) for CBD
Quantified DifferenceShift from a 6-carbon to a 4-carbon thioester substrate
ConditionsHeterologous expression in engineered hosts (e.g., N. benthamiana or S. cerevisiae)

Biomanufacturing facilities must engineer distinct metabolic pathways or feedstocks (butyric acid vs. hexanoic acid) to successfully produce CBDV in microbial or plant hosts.

TRP Channel Activation and Desensitization Potency

Beyond structural and formulation differences, CBDV serves as a highly potent tool compound for transient receptor potential (TRP) channel research. In vitro assays demonstrate that CBDV acts as a potent agonist at human TRPA1 (EC50 = 0.42 μM) and TRPV1 (EC50 = 3.6 μM), followed by rapid desensitization, while acting as an antagonist at TRPM8 (IC50 = 0.90 μM)[1]. This specific binding profile provides a robust, non-intoxicating baseline for evaluating TRP-mediated anti-epileptiform and analgesic activity.

Evidence DimensionTRP channel activation (EC50)
Target Compound DataTRPA1 EC50 = 0.42 μM; TRPV1 EC50 = 3.6 μM
Comparator Or BaselineStandard TRP channel profiling
Quantified DifferenceSub-micromolar potency at TRPA1 and low-micromolar potency at TRPV1
ConditionsIn vitro human TRP channel assays (e.g., HEK-293 cells)

Validates the procurement of CBDV as a specific pharmacological standard for researchers targeting TRP-mediated nociception without CB1 receptor activation.

Varinoid Synthesis and Reference Standards

Due to its strict requirement for divarinol rather than olivetol, CBDV is procured as an essential starting material or reference standard in analytical chemistry and synthetic workflows aiming to build or quantify C3-propyl cannabinoid libraries[1].

Advanced Lipid-Based Formulation Development

Because CBDV has a lower LogP than CBD, it is the preferred target compound when engineering specialized nanoemulsions, liposomes, or aqueous-compatible delivery systems that require a less lipophilic cannabinoid profile to optimize encapsulation efficiency and bioavailability [2].

Metabolic Engineering of Minor Cannabinoids

In biomanufacturing, CBDV is utilized as a benchmark product for validating the efficiency of engineered polyketide synthase pathways that utilize butyryl-CoA (instead of hexanoyl-CoA), enabling the scalable biological production of rare varinoids[3].

Non-CB1 Neurological and Anti-Epileptiform Assays

Given its potent sub-micromolar affinity for TRPA1 and low-micromolar affinity for TRPV1, CBDV is highly suited for in vitro and in vivo screening models focused on non-intoxicating, TRP-mediated mechanisms of seizure suppression and nociception [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

286.193280068 g/mol

Monoisotopic Mass

286.193280068 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I198VBV98I

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (40.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (59.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (59.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cannabidivarin does not currently have any FDA or Health Canada approved indications, however in October 2017 CBDV was given orphan designation by the European Medicines Agency for use in Rett Syndrome and again in February 2018 for treatment of Fragile X Syndrome.

Mechanism of Action

The anti-epileptic activity of CBD and CBDV is thought to be modulated by their effects on transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor, which is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy. CBD and CBDV have been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels. Desensitization of these ion channels is a potential mechanism by which these molecules cause a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures. CBDV has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary synthetic enzyme of the endocannabinoid, 2-arachidonoylglycerol (2-AG). The clinical implications of this are unclear however, as this interaction has not been shown to affect CBDV's anticonvulsant activity.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

24274-48-4

Absorption Distribution and Excretion

Like Δ9-THC, CBDV has low water solubility and poor oral bioavailability (~6% in humans), making oral administration an unfavourable method of delivery. Despite this, CBDV has relatively rapid absorption with peak concentrations seen around 2 h after oral administration in animal pharmacokinetic studies. Orally administered CBDV in mice was found to have a plasma Cmax of 0.47ug/mL and Tmax of 30 minutes, and a brain Cmax of 0.94ug/mL and Tmax of 60 minutes.
Due to its lipophilicity, CBDV has been shown to cross the blood brain barrier.

Metabolism Metabolites

Significant first-pass metabolism by the liver results in erratic absorption from the GI tract, low bioavailability, and unreliable pharmacokinetics.

Wikipedia

Cannabidivarin
Ionone

Biological Half Life

Orally administered CBDV in mice was found to have a plasma elimination half life of 222 minutes, and a brain elimination half life of 204 minutes.

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Hill TD, Cascio MG, Romano B, Duncan M, Pertwee RG, Williams CM, Whalley BJ, Hill AJ. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism. Br J Pharmacol. 2013 Oct;170(3):679-92. doi: 10.1111/bph.12321. PubMed PMID: 23902406; PubMed Central PMCID: PMC3792005.
2: Hill AJ, Mercier MS, Hill TD, Glyn SE, Jones NA, Yamasaki Y, Futamura T, Duncan M, Stott CG, Stephens GJ, Williams CM, Whalley BJ. Cannabidivarin is anticonvulsant in mouse and rat. Br J Pharmacol. 2012 Dec;167(8):1629-42. doi: 10.1111/j.1476-5381.2012.02207.x. PubMed PMID: 22970845; PubMed Central PMCID: PMC3525866.
3: Iannotti FA, Hill CL, Leo A, Alhusaini A, Soubrane C, Mazzarella E, Russo E, Whalley BJ, Di Marzo V, Stephens GJ. Nonpsychotropic plant cannabinoids, cannabidivarin (CBDV) and cannabidiol (CBD), activate and desensitize transient receptor potential vanilloid 1 (TRPV1) channels in vitro: potential for the treatment of neuronal hyperexcitability. ACS Chem Neurosci. 2014 Nov 19;5(11):1131-41. doi: 10.1021/cn5000524. Epub 2014 Jul 29. PubMed PMID: 25029033.
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7: Vollner L, Bieniek D, Korte F. [Hashish. XX. Cannabidivarin, a new hashish constituent]. Tetrahedron Lett. 1969 Jan;(3):145-7. German. PubMed PMID: 5778489.
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10: Rosenthaler S, Pöhn B, Kolmanz C, Huu CN, Krewenka C, Huber A, Kranner B, Rausch WD, Moldzio R. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicol Teratol. 2014 Nov-Dec;46:49-56. doi: 10.1016/j.ntt.2014.09.003. Epub 2014 Oct 12. Erratum in: Neurotoxicol Teratol. 2016 Mar-Apr;54():89-93. PubMed PMID: 25311884.
11: Pagano E, Montanaro V, Di Girolamo A, Pistone A, Altieri V, Zjawiony JK, Izzo AA, Capasso R. Effect of Non-psychotropic Plant-derived Cannabinoids on Bladder Contractility: Focus on Cannabigerol. Nat Prod Commun. 2015 Jun;10(6):1009-12. PubMed PMID: 26197538.
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19: De Petrocellis L, Orlando P, Moriello AS, Aviello G, Stott C, Izzo AA, Di Marzo V. Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation. Acta Physiol (Oxf). 2012 Feb;204(2):255-66. doi: 10.1111/j.1748-1716.2011.02338.x. Epub 2011 Aug 12. PubMed PMID: 21726418.
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